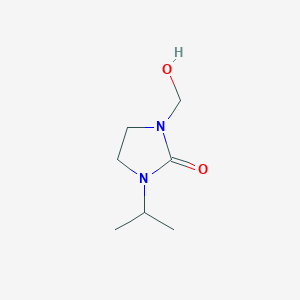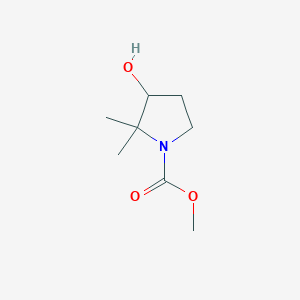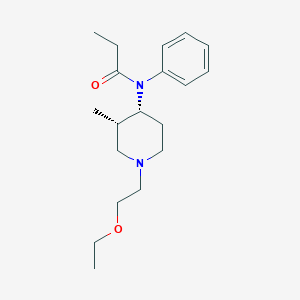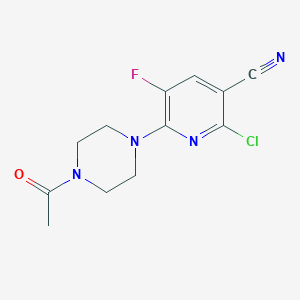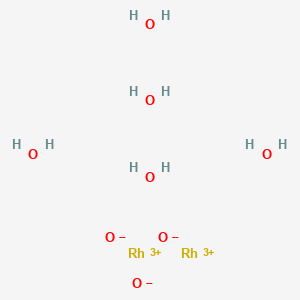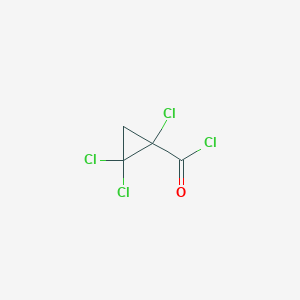
1,2,2-Trichlorocyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trichlorocyclopropane-1-carbonyl chloride, also known as TCPC, is a chemical compound that has been extensively studied in scientific research. It is a highly reactive compound that is used in various applications, including organic synthesis and as a reagent in biochemical research.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trichlorocyclopropane-1-carbonyl chloride is used in various scientific research applications, including organic synthesis, biochemical research, and medicinal chemistry. It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 1,2,2-Trichlorocyclopropane-1-carbonyl chloride is also used as a labeling reagent in biochemical research to study protein structure and function.
Wirkmechanismus
1,2,2-Trichlorocyclopropane-1-carbonyl chloride is a highly reactive compound that reacts with various nucleophiles, including amino acids, peptides, and proteins. The reaction results in the formation of a covalent bond between 1,2,2-Trichlorocyclopropane-1-carbonyl chloride and the nucleophile, which can be used for labeling or modification of the target molecule. The reaction mechanism involves the formation of an intermediate carbocation, which reacts with the nucleophile to form the covalent bond.
Biochemical and Physiological Effects
1,2,2-Trichlorocyclopropane-1-carbonyl chloride has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells. 1,2,2-Trichlorocyclopropane-1-carbonyl chloride reacts with the active site of enzymes, resulting in the inhibition of enzyme activity. This property has been used to develop 1,2,2-Trichlorocyclopropane-1-carbonyl chloride-based inhibitors for various enzymes, including proteases and kinases. 1,2,2-Trichlorocyclopropane-1-carbonyl chloride has also been shown to induce apoptosis in cancer cells by targeting specific proteins involved in the apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,2-Trichlorocyclopropane-1-carbonyl chloride has several advantages for use in lab experiments, including its high reactivity and specificity for nucleophilic targets. However, 1,2,2-Trichlorocyclopropane-1-carbonyl chloride is highly reactive and can react with unintended targets, resulting in undesired side reactions. Careful control of the reaction conditions is required to prevent these side reactions.
Zukünftige Richtungen
Future research on 1,2,2-Trichlorocyclopropane-1-carbonyl chloride could focus on the development of new synthetic methods for 1,2,2-Trichlorocyclopropane-1-carbonyl chloride and its derivatives, as well as the development of new applications for 1,2,2-Trichlorocyclopropane-1-carbonyl chloride in biochemical research and medicinal chemistry. Additionally, further studies on the biochemical and physiological effects of 1,2,2-Trichlorocyclopropane-1-carbonyl chloride could lead to the development of new drugs for the treatment of various diseases. Finally, the development of new labeling and modification strategies using 1,2,2-Trichlorocyclopropane-1-carbonyl chloride could lead to new insights into protein structure and function.
Eigenschaften
CAS-Nummer |
112906-13-5 |
|---|---|
Produktname |
1,2,2-Trichlorocyclopropane-1-carbonyl chloride |
Molekularformel |
C4H2Cl4O |
Molekulargewicht |
207.9 g/mol |
IUPAC-Name |
1,2,2-trichlorocyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C4H2Cl4O/c5-2(9)3(6)1-4(3,7)8/h1H2 |
InChI-Schlüssel |
MEPHBCSQHYQPIU-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)(C(=O)Cl)Cl |
Kanonische SMILES |
C1C(C1(Cl)Cl)(C(=O)Cl)Cl |
Synonyme |
Cyclopropanecarbonyl chloride, 1,2,2-trichloro- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)

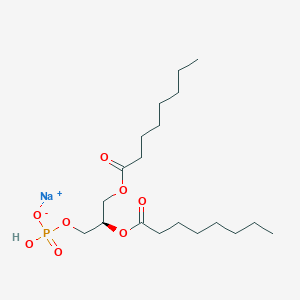
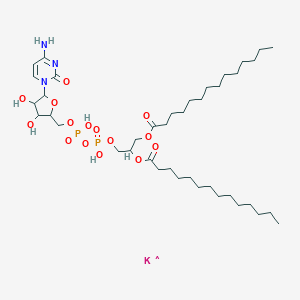
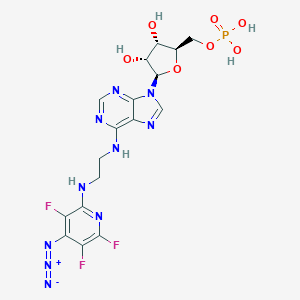
![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
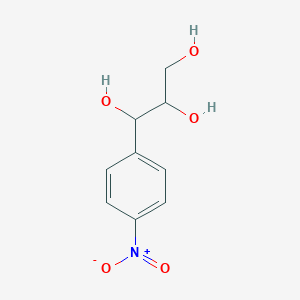
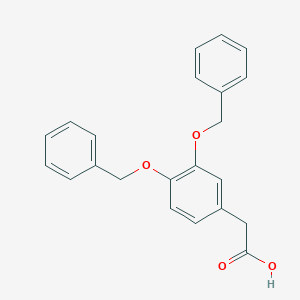
![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)
